
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-pentylbenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-pentylbenzenesulfonamide is a compound that belongs to the class of maleimides. Maleimides are known for their versatile chemical properties and are widely used in various fields such as polymer chemistry, medicinal chemistry, and materials science. This compound, in particular, has a unique structure that allows it to participate in a variety of chemical reactions, making it valuable for research and industrial applications.
Métodos De Preparación
The synthesis of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-pentylbenzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride. The reaction proceeds through the formation of an intermediate, which is then reacted with p-toluenesulfonic acid to yield the final product . The reaction conditions usually involve the use of solvents such as dimethylformamide (DMF) and temperatures around 25°C to 40°C .
Análisis De Reacciones Químicas
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-pentylbenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups.
Cycloaddition: The maleimide group in the compound can participate in cycloaddition reactions, forming cyclic structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions vary based on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-pentylbenzenesulfonamide involves its interaction with various molecular targets. The maleimide group in the compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition of enzyme activity or the modification of protein function . This covalent bonding is often facilitated by the presence of reactive functional groups in the compound .
Comparación Con Compuestos Similares
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-pentylbenzenesulfonamide can be compared with other maleimide derivatives such as:
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid: This compound has a similar structure but lacks the pentyl group, which can affect its reactivity and applications.
N-Phenylmaleimide: Another similar compound that has different substituents on the maleimide ring, leading to variations in its chemical properties and uses.
Propiedades
Número CAS |
61633-13-4 |
|---|---|
Fórmula molecular |
C15H18N2O4S |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
4-(2,5-dioxopyrrol-1-yl)-N-pentylbenzenesulfonamide |
InChI |
InChI=1S/C15H18N2O4S/c1-2-3-4-11-16-22(20,21)13-7-5-12(6-8-13)17-14(18)9-10-15(17)19/h5-10,16H,2-4,11H2,1H3 |
Clave InChI |
IETITTBCDFEMNX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCNS(=O)(=O)C1=CC=C(C=C1)N2C(=O)C=CC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


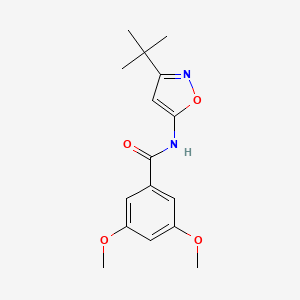
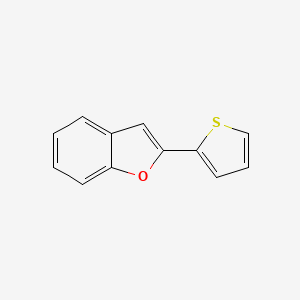
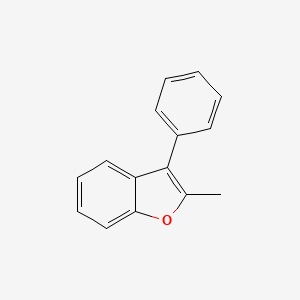
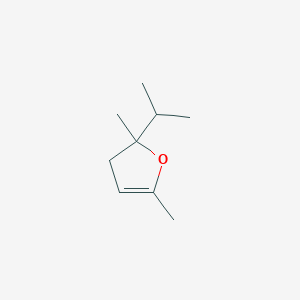
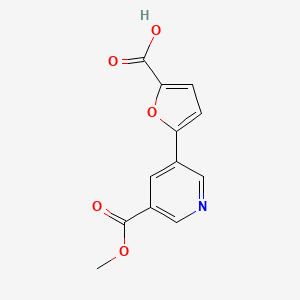
![N-[4-(4-Carboxy-2-oxopyrrolidin-1-yl)phenyl]-L-aspartic acid](/img/structure/B15210768.png)
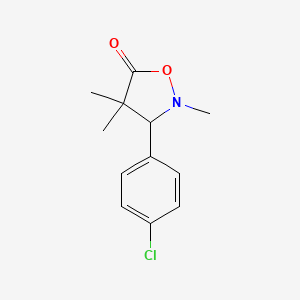
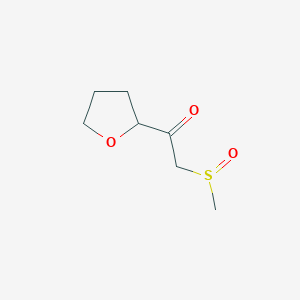
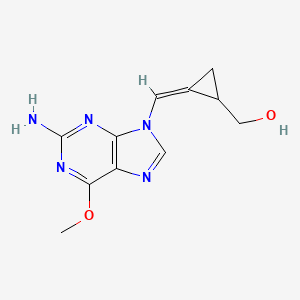

![5-Methyl-2,3-diphenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B15210803.png)
![2-Nitro-7-[(prop-2-en-1-yl)oxy]-1-benzofuran](/img/structure/B15210814.png)
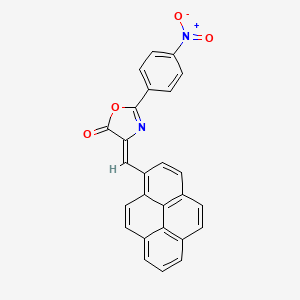
![Diethyl[4-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)butyl]phosphonate](/img/structure/B15210826.png)
